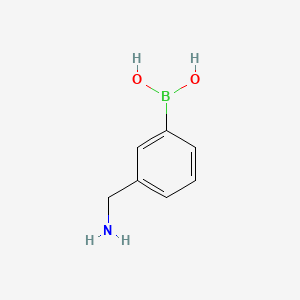

(3-アミノメチルフェニル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Aminomethyl)phenyl)boronic acid, also known as AMPB, is an organoboron compound widely used in scientific research. It is a versatile reagent that can be employed in a variety of synthetic protocols, as well as in biochemical and physiological studies. In

科学的研究の応用

ペプチドとの統合

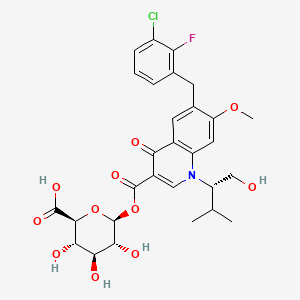

ボロン酸は、新規な生物活性を有するペプチドリガンドを発見することを目的として、ペプチドに広く統合されてきました {svg_1}. この取り組みは、幅広い用途につながりました {svg_2}.

酵素阻害剤

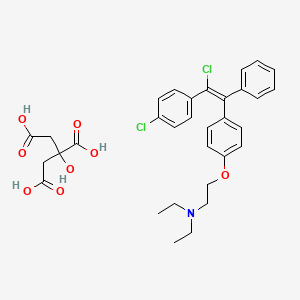

医薬品化学および化学生物学におけるペプチドボロン酸の用途の1つは、共有結合可逆酵素阻害剤の同定です {svg_3}.

グリカン認識と検出

ペプチドボロン酸は、タンパク質または癌細胞表面のグリカン認識および検出に使用されます {svg_4}.

siRNAの送達

ペプチドボロン酸は、small interfering RNA(siRNA)の送達に使用されてきました {svg_5}.

pH応答性デバイスの開発

pH応答性デバイスの開発は、ペプチドボロン酸のもう1つの用途です {svg_6}.

RNAまたは細菌表面の認識

ペプチドボロン酸は、RNAまたは細菌表面の認識に使用されます {svg_7}.

ボロネート官能化モノマーの合成

“(3-アミノメチルフェニル)ボロン酸”は、ボロネート官能化モノマーの合成におけるボロン酸源として使用されます {svg_8}.

カルボン酸のアミド化およびエステル化のための触媒

3-(アミノメチル)ベンゼンボロン酸塩酸塩は、カルボン酸のアミド化およびエステル化のための効果的な触媒となり得ます {svg_9}.

Safety and Hazards

将来の方向性

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

作用機序

Target of Action

The primary target of (3-(Aminomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(3-(Aminomethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-(Aminomethyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of (3-(Aminomethyl)phenyl)boronic acid is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the efficient synthesis of various organic compounds .

Action Environment

The action of (3-(Aminomethyl)phenyl)boronic acid is influenced by environmental factors. For instance, the compound is water-soluble , which means its action, efficacy, and stability may be affected by the presence of water. Additionally, the Suzuki–Miyaura coupling reaction, which the compound targets, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can also influence the compound’s action.

生化学分析

Biochemical Properties

The biochemical properties of (3-(Aminomethyl)phenyl)boronic acid are largely defined by its ability to interact with various biomolecules. It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Molecular Mechanism

It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Given its role in Suzuki-Miyaura coupling reactions , it is plausible that it may interact with enzymes or cofactors involved in these reactions. Detailed studies on its effects on metabolic flux or metabolite levels are currently lacking.

特性

IUPAC Name |

[3-(aminomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCOYQPEZBEOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)